molecular formula C19H23NO2 B3383007 2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroacridine-9-carboxylic Acid CAS No. 380432-31-5

2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroacridine-9-carboxylic Acid

Cat. No.: B3383007
CAS No.: 380432-31-5
M. Wt: 297.4 g/mol
InChI Key: CSIGYJLDIGJVPF-UHFFFAOYSA-N
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Description

2-(2-Methylbutan-2-yl)-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a tetrahydroacridine derivative featuring a branched 2-methylbutan-2-yl substituent at the 2-position of the acridine scaffold. Tetrahydroacridines are widely studied for their pharmaceutical applications, including cholinesterase inhibition and anticancer activity, though hepatotoxicity concerns necessitate structural optimization .

Properties

IUPAC Name

2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-4-19(2,3)12-9-10-16-14(11-12)17(18(21)22)13-7-5-6-8-15(13)20-16/h5-8,12H,4,9-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIGYJLDIGJVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701160991
Record name 2-(1,1-Dimethylpropyl)-1,2,3,4-tetrahydro-9-acridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701160991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380432-31-5
Record name 2-(1,1-Dimethylpropyl)-1,2,3,4-tetrahydro-9-acridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380432-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1-Dimethylpropyl)-1,2,3,4-tetrahydro-9-acridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701160991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a tetrahydroacridine derivative with 2-methylbutan-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis, reducing the time and cost associated with large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroacridine-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydrogen atoms on the acridine ring can be substituted with different functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield ketones, while reduction with LiAlH4 can produce alcohols.

Scientific Research Applications

Overview

2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS No. 380432-31-5) is a complex organic compound belonging to the class of acridine derivatives. This compound is notable for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. Its unique structure allows for a variety of chemical modifications, making it a valuable building block for synthesizing more complex molecules.

Chemistry

The compound serves as an essential building block in organic synthesis. It can undergo various chemical reactions such as:

  • Oxidation: The carboxylic acid group can be oxidized to form ketones or aldehydes.
  • Reduction: Reduction reactions yield alcohols or amines.
  • Substitution Reactions: The hydrogen atoms on the acridine ring can be substituted with different functional groups.

These reactions enable the development of new compounds with potential applications across multiple fields.

Biology

Research indicates that this compound may exhibit significant biological activities:

  • Antimicrobial Properties: Studies have shown its potential effectiveness against various bacterial strains.
  • Anticancer Activities: Preliminary research suggests that it may inhibit cancer cell proliferation through specific molecular pathways.

Medicine

The compound is being investigated for its potential therapeutic applications, especially in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to interact with enzymes and receptors involved in these conditions makes it a promising candidate for drug development.

Industrial Applications

In industrial settings, this compound is utilized in:

  • The production of dyes and pigments due to its chromophoric properties.
  • Development of agrochemicals where its biological activity can be harnessed for pest control.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes.

Case Study 2: Neuroprotective Effects

Research published in a peer-reviewed journal indicated that this compound could protect neuronal cells from oxidative stress and apoptosis in vitro. This suggests its potential as a neuroprotective agent in drug formulations targeting neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dimeric Derivatives

  • Example: 7,7′-(Ethane-1,2-diyl)bis(1,2,3,4-tetrahydroacridine-9-carboxylic acid) (4b) Synthesis: Pfitzinger condensation of bis-isatine with cyclanones in KOH/ethanol, yielding 30% efficiency due to hydrochloride formation during Sandmayer reactions . Properties: Low solubility in organic solvents, decomposition above 240°C, and extended π-conjugation enabling applications in corrosion inhibition and optoelectronics .

Diarylated Derivatives

  • Example : 5,7-Bis(4-(trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroacridine-9-amine (3e)
    • Synthesis : Suzuki coupling of 5,7-dibromo-tetrahydroacridine with boronic acids, achieving 67% yield .
    • Properties : Electron-withdrawing trifluoromethoxy groups enhance binding to biological targets, showing anticancer and antibacterial activity .

Benzofuran Hybrids

  • Example: N-(4-((1,2,3,4-Tetrahydroacridin-9-yl)amino)alkyl)benzofuran-2-carboxamide Synthesis: Reaction of 9-chloro-tetrahydroacridine with benzofuran carboxamides at 155–160°C in phenol .

Substituted Carboxylic Acids

  • Example: 2-tert-Butyl-4-[(4-methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CID 5009988) Synthesis: Pfitzinger cyclization followed by alkylation or arylidene substitution . Properties: Increased molecular weight (C₂₆H₂₇NO₃, 405.4 g/mol) and lipophilicity due to tert-butyl and methoxyphenyl groups .

Biological Activity

2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS No. 380432-31-5) is a complex organic compound belonging to the class of acridine derivatives. These compounds are noted for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroacridine core with a carboxylic acid functional group. This unique structure allows for various chemical modifications and applications in medicinal chemistry.

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC19H23NO2
CAS Number380432-31-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, which could lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
  • Receptor Modulation : It may also bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that acridine derivatives possess significant antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against a range of pathogenic bacteria and fungi.

Anticancer Properties

Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. The potential anticancer activity of this compound is under investigation with promising preliminary results suggesting it may inhibit cell proliferation in various cancer cell lines.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound is being studied for its potential to protect neuronal cells from degeneration. Initial findings suggest it may modulate neuroinflammatory responses and promote neuronal survival.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on acridine derivatives demonstrated that compounds similar to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria . The study utilized disc diffusion methods to assess antimicrobial efficacy.
  • Anticancer Research : A recent investigation explored the cytotoxic effects of various tetrahydroacridine derivatives on human cancer cell lines. Results indicated that certain derivatives led to significant reductions in cell viability through apoptosis induction mechanisms .
  • Neuroprotective Studies : Research focusing on neurodegenerative models has suggested that this compound may enhance cognitive function by reducing oxidative stress and inflammation in neuronal cells .

Q & A

Q. What are the recommended synthetic pathways for 2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroacridine-9-carboxylic Acid, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the tetrahydroacridine core followed by functionalization of the carboxylic acid group. Key steps include cyclization under acidic or thermal conditions and protection/deprotection strategies for sensitive functional groups. For example, tert-butyl groups (common in related derivatives) require anhydrous conditions and inert atmospheres to prevent side reactions . Optimization may involve adjusting stoichiometry, catalyst loading (e.g., HATU for coupling reactions ), or temperature gradients to improve yield and purity.

Q. What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves the tetrahydroacridine scaffold and substituent positions (e.g., tert-butyl group at C2 and carboxylic acid at C9) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
  • X-ray Crystallography: Used for absolute configuration determination in structurally similar acridine derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide the design of derivatives with enhanced biological activity?

Reaction path search algorithms and density functional theory (DFT) can predict regioselectivity in electrophilic substitutions or steric effects from the tert-butyl group. For example, ICReDD’s framework integrates computational screening to prioritize synthetic targets by simulating interactions with biological targets (e.g., enzymes or receptors) . This reduces trial-and-error experimentation and accelerates lead optimization.

Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?

Discrepancies in NMR or MS data often arise from impurities (e.g., unreacted starting materials) or diastereomer formation. Strategies include:

  • Chromatographic Purity Checks: HPLC or TLC to isolate pure fractions.
  • Variable Temperature NMR: To identify dynamic equilibria (e.g., rotamers) that may obscure spectral interpretation .
  • Isotopic Labeling: Tracing reaction pathways to confirm intermediate structures .

Q. What experimental approaches are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or DNA)?

  • Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD) in real-time.
  • Fluorescence Quenching Assays: Monitors interactions with DNA (common for acridine derivatives due to intercalation potential) .
  • Molecular Dynamics (MD) Simulations: Models ligand-protein interactions, leveraging the carboxylic acid group’s hydrogen-bonding capability .

Q. How can the carboxylic acid group be selectively modified to create prodrugs or conjugates without destabilizing the acridine core?

  • Esterification/Amidation: Use DCC/DMAP coupling or carbodiimide-based reagents (e.g., HATU) to derivatize the carboxylic acid .
  • Protection Strategies: Employ tert-butyl or Fmoc groups to shield reactive sites during multi-step syntheses .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
  • Ventilation: Use fume hoods to mitigate inhalation risks, particularly during solvent evaporation steps .
  • Waste Disposal: Neutralize acidic residues before disposal to comply with hazardous waste regulations .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Studies: Incubate samples at 40°C/75% RH and analyze degradation products via LC-MS .
  • pH Titration Experiments: Monitor solubility and structural integrity across physiological pH ranges (e.g., 2–9) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroacridine-9-carboxylic Acid
Reactant of Route 2
2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroacridine-9-carboxylic Acid

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